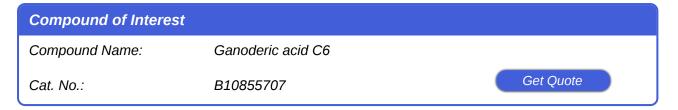


An In-Depth Technical Guide to the Physicochemical Properties of Ganoderic Acid C6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid C6 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, valued for its diverse therapeutic properties. Modern scientific investigation has identified ganoderic acids as key bioactive constituents responsible for many of these effects. Ganoderic acid C6, in particular, has garnered attention for its potential pharmacological activities, including anti-inflammatory, antinociceptive, and anti-atherosclerotic effects. This technical guide provides a comprehensive overview of the physicochemical properties of Ganoderic acid C6, detailed experimental protocols, and an exploration of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical characteristics of **Ganoderic acid C6** is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.



Property	Value	Reference
Chemical Formula	C30H42O8	[1]
Molecular Weight	530.66 g/mol	[1]
CAS Number	105742-76-5	[2]
Appearance	Solid	[2]
Melting Point	208-210 °C	[3]
Solubility	Soluble in Methanol and DMSO.	
Storage	Store at -20°C for long-term stability.	

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of **Ganoderic acid C6**.

Technique	Data	Reference
¹H NMR (CDCl₃)	δ: 0.64 (3H, s, H-18), 0.90 (3H, s, H-29), 1.03 (3H, s, H-28), 1.12 (3H, d, J = 6.0, H-21), 1.16 (3H, d, J = 7.2 Hz, H-27), 1.37 (3H, s, H-19), 1.69 (3H, s, H-30)	
IR (KBr, cm ⁻¹)	ν _{max} : 3439, 1740, 1697, 1670, 1228, 1116, 1009, 924	
MS (m/z)	530 (M+)	-

Experimental Protocols



Isolation and Purification of Ganoderic Acids from Ganoderma Species

The following is a generalized protocol for the isolation and purification of ganoderic acids, including **Ganoderic acid C6**, from the fruiting bodies of Ganoderma species.

1. Extraction:

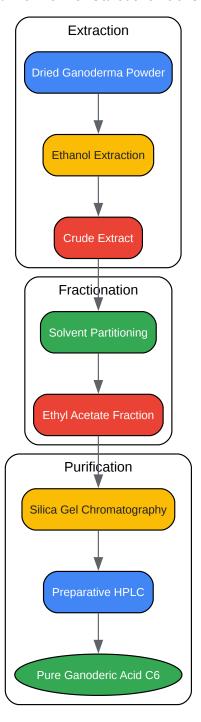
- Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to extraction with 95% ethanol.
- The ethanol extract is then concentrated under reduced pressure.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The triterpenoid fraction is typically enriched in the ethyl acetate layer.
- 3. Chromatographic Purification:
- Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Ganoderic acid C6 are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% acetic acid) to improve peak shape.



General Workflow for Ganoderic Acid Isolation





Inhibition of TLR4/MyD88/NF-кВ Pathway by Ganoderic Acid C6 LPS Nucleus MyD88 Ganoderic Acid C6 inhibits phosphorylates releases NF-κB (p50/p65) translocates Nucleus NF-κB (p50/p65) activates Pro-inflammatory Genes



Modulation of MAPK Signaling by Ganoderic Acids Inflammatory Stimuli MAPKKK phosphorylates **MAPKK** Ganoderic Acids phosphorylates inhibits phosphorylation MAPK (ERK, JNK, p38) activates Transcription Factors (e.g., AP-1) Pro-inflammatory Gene Expression

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